molecular formula C12H11ClN2O B591727 6-CHLORO-3-(4-ETHYLPHENYL)-4-PYRIDAZINOL CAS No. 138651-22-6

6-CHLORO-3-(4-ETHYLPHENYL)-4-PYRIDAZINOL

Cat. No.: B591727
CAS No.: 138651-22-6
M. Wt: 234.683
InChI Key: QWJMYWXECILMCJ-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-ethylphenyl)-4-pyridazinol is a heterocyclic compound featuring a pyridazine core substituted with a hydroxyl group at position 4, a chlorine atom at position 6, and a 4-ethylphenyl moiety at position 2. Its molecular formula is C₁₂H₁₁ClN₂O, with a molecular weight of 234.68 g/mol. The hydroxyl group enhances hydrogen-bonding capacity, while the chlorine and ethylphenyl groups contribute to lipophilicity and steric bulk, respectively .

Properties

CAS No.

138651-22-6

Molecular Formula

C12H11ClN2O

Molecular Weight

234.683

IUPAC Name

6-chloro-3-(4-ethylphenyl)-1H-pyridazin-4-one

InChI

InChI=1S/C12H11ClN2O/c1-2-8-3-5-9(6-4-8)12-10(16)7-11(13)14-15-12/h3-7H,2H2,1H3,(H,14,16)

InChI Key

QWJMYWXECILMCJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NNC(=CC2=O)Cl

Synonyms

6-CHLORO-3-(4-ETHYLPHENYL)-4-PYRIDAZINOL

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives

6-Chloro-4-Methyl-3(2H)-Pyridazinone
  • Molecular Formula : C₅H₅ClN₂O
  • Substituents : Chlorine (position 6), methyl (position 4), ketone (position 4).
  • Key Differences :
    • The ketone group at position 4 reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound.
    • Methyl substitution at position 4 introduces minimal steric hindrance, contrasting with the bulky 4-ethylphenyl group in the target molecule.
  • Implications : Lower lipophilicity (logP ~0.8) compared to the target compound (estimated logP ~2.5), suggesting reduced membrane permeability .
6-Chloro-5-Methyl-3(2H)-Pyridazinone
  • Molecular Formula : C₅H₅ClN₂O
  • Substituents : Chlorine (position 6), methyl (position 5), ketone (position 4).
  • Lack of an aryl group diminishes π-π stacking interactions, which are critical in biological target binding.

Quinoline and Coumarin Analogs

6-Chloro-4-Phenyl-2-(4-Pyridyl)Quinoline
  • Molecular Formula : C₂₀H₁₂ClN₂
  • Substituents : Chlorine (position 6), phenyl (position 4), pyridyl (position 2).
  • Key Differences: Quinoline core (benzopyridine) vs. pyridazine, leading to distinct electronic properties. The extended aromatic system in quinoline derivatives enhances UV absorption, relevant in materials science. Higher molecular weight (314.78 g/mol) and lipophilicity (logP ~3.8) compared to the target compound .
6-Chloro-3-(3-Chlorophenyl)-4,5,7-Trimethylchromen-2-One
  • Molecular Formula : C₁₈H₁₄Cl₂O₂
  • Substituents : Chlorine (position 6), 3-chlorophenyl (position 3), methyl groups (positions 4,5,7), ketone (position 2).
  • Key Differences :
    • Coumarin (chromen-2-one) core vs. pyridazine, altering pharmacological profiles (e.g., anticoagulant vs. kinase inhibition).
    • Dichlorination and trimethylation increase steric bulk and logP (~4.2), reducing solubility compared to the target compound .

Structural and Functional Implications

Substituent Effects

  • Hydroxyl vs.
  • Ethylphenyl vs.
  • Chlorine Position : Chlorine at position 6 in pyridazine derivatives is conserved across analogs, suggesting its role in electronic modulation or metabolic stability.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Estimated) Key Substituents
6-Chloro-3-(4-ethylphenyl)-4-pyridazinol C₁₂H₁₁ClN₂O 234.68 ~2.5 Cl (6), 4-ethylphenyl (3), OH (4)
6-Chloro-4-methyl-3(2H)-pyridazinone C₅H₅ClN₂O 144.56 ~0.8 Cl (6), CH₃ (4), ketone (4)
6-Chloro-4-phenyl-2-(4-pyridyl)quinoline C₂₀H₁₂ClN₂ 314.78 ~3.8 Cl (6), phenyl (4), pyridyl (2)
6-Chloro-3-(3-chlorophenyl)-chromen-2-one C₁₈H₁₄Cl₂O₂ 341.21 ~4.2 Cl (6), 3-Cl-phenyl (3), ketone (2)

Table 2: Functional Group Impact

Functional Group Role in Target Compound Impact in Analogs
Hydroxyl (position 4) Hydrogen-bond donor/acidity Replaced by ketone (reduced H-bonding)
4-Ethylphenyl (position 3) Steric bulk, lipophilicity Smaller substituents (e.g., methyl)
Chlorine (position 6) Electronic modulation, stability Conserved in analogs for stability

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